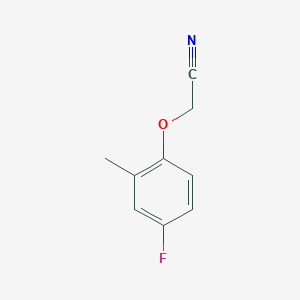

2-(4-Fluoro-2-methyl-phenoxy)acetonitrile

Description

2-(4-Fluoro-2-methyl-phenoxy)acetonitrile is a nitrile-containing aromatic compound with a phenoxy backbone substituted with a fluorine atom at the para position and a methyl group at the ortho position. The acetonitrile group (-CH2CN) is attached to the oxygen atom of the phenoxy moiety. This structural configuration imparts unique physicochemical properties, including moderate polarity, solubility in organic solvents, and reactivity influenced by the electron-withdrawing fluorine and nitrile groups.

Properties

IUPAC Name |

2-(4-fluoro-2-methylphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCLWMWKVDDROM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methyl-phenoxy)acetonitrile typically involves the reaction of 4-fluoro-2-methylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Fluoro-2-methyl-phenoxy)acetonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methyl-phenoxy)acetonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Amides: Formed from nucleophilic substitution reactions.

Alcohols or Ketones: Formed from oxidation reactions.

Amines: Formed from reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

One notable application of 2-(4-Fluoro-2-methyl-phenoxy)acetonitrile is its role as an inhibitor of hepatitis C virus (HCV) RNA replication. Research has demonstrated that derivatives of this compound exhibit significant antiviral activity, making them potential candidates for developing HCV treatments . The structural modifications of the compound enhance its efficacy against viral replication, indicating a promising avenue for further research.

G-Protein Coupled Receptor (GPCR) Agonist

Another significant application is its function as a selective agonist for GPR120, a GPCR involved in metabolic regulation. Compounds derived from 2-(4-Fluoro-2-methyl-phenoxy)acetonitrile have shown potent agonistic activity in vitro, suggesting potential uses in managing metabolic disorders like obesity and diabetes . The pharmacokinetic profiles of these compounds indicate favorable absorption and stability, enhancing their therapeutic potential.

Synthetic Methodologies

Catalytic Reactions

The compound has been utilized in various synthetic strategies, particularly in the synthesis of benzoxazole derivatives. Recent advancements have highlighted the use of 2-(4-Fluoro-2-methyl-phenoxy)acetonitrile in catalytic reactions that yield high purity and yield of products under eco-friendly conditions. For example, the use of metal oxide catalysts has facilitated the synthesis of benzoxazoles with excellent yields while minimizing environmental impact .

Electrochemical Synthesis

Innovative methods involving electrooxidative C–H functionalization have also been explored using this compound. Such methodologies allow for selective functionalization of aromatic compounds, showcasing the versatility of 2-(4-Fluoro-2-methyl-phenoxy)acetonitrile in synthetic organic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methyl-phenoxy)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro group can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: The presence of electron-withdrawing groups (e.g., fluorine, nitrile) enhances stability and influences reactivity. For example, 2-(5-Methoxy-phenyl-triazole-thio)acetonitrile exhibits higher solubility in alkaline media due to its triazole-thio group, whereas 2-(4-Fluoro-2-methyl-phenoxy)acetonitrile likely favors organic solvents .

- Synthetic Yields : Compounds with bulky substituents (e.g., 3,4,5-trimethoxyphenyl) show lower yields due to steric hindrance, as seen in triazole derivatives (Table 1, compound 4: 50% yield) .

Electronic and Reactivity Profiles

- HOMO-LUMO Distributions: DFT studies on structurally related compounds (e.g., coumarin-acetonitrile hybrids) reveal non-planar geometries and localized electron density on aromatic rings, which correlate with nucleophilic attack susceptibility .

- Biological Activity : Triazole-thioacetonitriles exhibit predicted antimicrobial and anticancer properties via PASS software, whereas fluorophenyl acetonitriles are primarily intermediates in agrochemical and pharmaceutical synthesis .

Biological Activity

2-(4-Fluoro-2-methyl-phenoxy)acetonitrile is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound is characterized by a fluoro-substituted phenoxy group attached to an acetonitrile moiety. The presence of the fluorine atom enhances its chemical stability and reactivity, which may contribute to its biological activity.

Research indicates that 2-(4-Fluoro-2-methyl-phenoxy)acetonitrile interacts with various biomolecular targets, influencing multiple biological pathways. Its mechanism of action is thought to involve:

- G-Protein Coupled Receptors (GPCRs) : The compound has been investigated as a potential modulator of GPCRs, which play crucial roles in cellular signaling and regulation.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes, impacting metabolic processes.

Pharmacological Effects

- Anticancer Activity :

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Study on Anticancer Activity

A recent study investigated various phenoxyacetic acid derivatives, including those structurally related to 2-(4-Fluoro-2-methyl-phenoxy)acetonitrile. The results indicated significant inhibition of cell proliferation in human lung adenocarcinoma cells. The study utilized a concentration gradient to assess the efficacy, revealing an IC50 value that suggests promising anticancer potential .

In Vivo Studies

In vivo studies on similar compounds have shown alterations in metabolic pathways when administered to animal models. These studies highlight the need for further exploration into the pharmacokinetics and toxicology of 2-(4-Fluoro-2-methyl-phenoxy)acetonitrile to understand its safety and efficacy in therapeutic contexts .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 2-(4-Fluoro-2-methyl-phenoxy)acetonitrile, a comparison with structurally similar compounds is essential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.